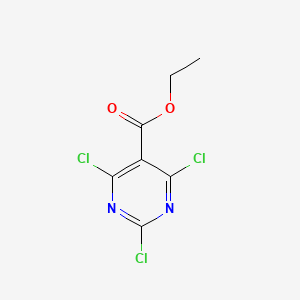

Ethyl 2,4,6-trichloropyrimidine-5-carboxylate

Description

Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 on the pyrimidine ring, and an ethyl ester group at position 5. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

ethyl 2,4,6-trichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2O2/c1-2-14-6(13)3-4(8)11-7(10)12-5(3)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWTSMRYUNCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615861 | |

| Record name | Ethyl 2,4,6-trichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87848-14-4 | |

| Record name | Ethyl 2,4,6-trichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Barbituric Acid with Phosphorus Oxychloride

- Barbituric acid is reacted with phosphorus oxychloride (POCl₃), optionally in the presence of a catalyst such as dimethylaniline or N,N-diethylaniline.

- This reaction replaces the hydroxyl groups with chlorine atoms at the 2,4,6 positions of the pyrimidine ring.

- The reaction is typically conducted at temperatures ranging from room temperature to about 80 °C.

- The reaction proceeds via initial formation of chlorinated intermediates, followed by further chlorination steps.

Two-Step Chlorination Process

- A novel and improved process involves a two-step chlorination:

- Reaction of barbituric acid with POCl₃ at 50–80 °C.

- Subsequent reaction with phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) plus chlorine at 20–80 °C.

- This method achieves higher yields (90–94% theoretical) and avoids aqueous work-up, minimizing wastewater and simplifying purification by distillation.

- The product is essentially free of over-chlorinated impurities such as 2,4,5,6-tetrachloropyrimidine and water.

Preparation of this compound

The esterified compound is prepared by chlorination of ethyl 2,4-dihydroxypyrimidine-5-carboxylate or related esters under similar conditions as for the parent pyrimidine.

Chlorination Using Phosphorus Oxychloride and Tertiary Amines

- The ethyl ester of 2,4-dihydroxypyrimidine-5-carboxylate is treated with POCl₃ at low temperatures (around 0–10 °C).

- After initial chlorination, tertiary amines such as N,N-diethylaniline are added slowly at 0 °C.

- The reaction mixture is then refluxed for extended periods (e.g., 18 hours) to complete chlorination.

- This method yields this compound in good yields (approximately 80–85%).

Work-Up and Purification

- After completion, the reaction mixture is poured into ice water to quench.

- The product is extracted with organic solvents such as ethyl acetate.

- The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

- Final purification may involve recrystallization or distillation to achieve high purity.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Barbituric acid + POCl₃ + dimethylaniline (aqueous workup) | Barbituric acid, POCl₃, dimethylaniline | 50–80 °C, aqueous extraction | ~85 | Produces wastewater; requires large amine quantities |

| Two-step chlorination: POCl₃ then PCl₅/PCl₃ + Cl₂ | Barbituric acid, POCl₃, PCl₅/PCl₃, Cl₂ | 20–80 °C, nonaqueous distillation | 90–94 | Higher yield; avoids wastewater; simpler distillation |

| Ethyl 2,4-dihydroxypyrimidine-5-carboxylate + POCl₃ + N,N-diethylaniline | Ethyl ester, POCl₃, N,N-diethylaniline | 0–10 °C addition, then reflux | ~80–85 | Requires long reflux; extraction with ethyl acetate |

Research Findings and Industrial Considerations

- The two-step chlorination method is preferred industrially due to higher yield, reduced waste, and ease of purification by distillation.

- Avoiding aqueous work-up eliminates the generation of phosphate- and amine-containing wastewater, improving environmental compliance.

- The presence of tertiary amines is necessary to facilitate chlorination but must be optimized to balance yield and process complexity.

- Reaction temperatures are critical: lower temperatures prevent formation of insoluble polyphosphorus byproducts that complicate processing.

- The final product's purity is enhanced by heating the crude product at 130–170 °C for several hours followed by distillation, removing residual phosphorus compounds.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2, 4, and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Reduction: Dihydropyrimidine derivatives.

Hydrolysis: Pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 2,4,6-trichloropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and ester group facilitate binding to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with nucleic acid synthesis and protein function, making it a potential candidate for drug development .

Comparison with Similar Compounds

- Ethyl 2,4-dichloropyrimidine-5-carboxylate

- 2,4,6-trichloropyrimidine

- 2,4-dichloropyrimidine

Comparison: Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential for substitution reactions compared to its analogs. The ethyl ester group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is a chlorinated derivative of pyrimidine with significant potential in pharmaceutical applications. This article reviews its biological activity, focusing on antimicrobial properties, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and an average molecular weight of approximately 255.48 g/mol. The compound features three chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring and an ethyl ester functional group at the 5-position. This unique structure enhances its reactivity and biological interactions compared to simpler derivatives.

Biological Activity

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits promising antimicrobial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell functions through interactions with essential enzymes or receptors. Further research is necessary to elucidate the specific mechanisms of action and efficacy against various pathogens .

Enzyme Inhibition

The compound's chlorinated pyrimidine structure is known for its ability to interact with biological targets such as kinases and enzymes involved in cellular processes. For instance, pyrimidine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation . this compound may exhibit similar inhibitory effects, making it a candidate for further exploration in cancer therapeutics.

Case Studies and Research Findings

-

Antifungal Activity

A study investigated the antifungal properties of various chlorinated pyrimidines, including this compound. The results indicated that this compound could inhibit fungal growth in vitro, suggesting its potential as a therapeutic agent against fungal infections . -

Anticancer Potential

Research into related pyrimidine compounds has demonstrated their ability to induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound showed significant cytotoxic effects against ovarian cancer cells (A2780), indicating a potential pathway for developing new anticancer drugs .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected pyrimidine derivatives compared to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₅Cl₃N₂O₂ | Antimicrobial, potential anticancer |

| 2-Amino-4-chloropyrimidine | C₄H₄ClN₅ | Inhibits specific kinases; anticancer activity |

| 2-Chloro-4-methylpyrimidine | C₅H₆ClN₃ | Moderate antimicrobial properties |

| 2,4-Dichloropyrimidine | C₄H₃Cl₂N₃ | Antiviral activity; inhibits viral replication |

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃ | DMF | 110 | 78–85 |

| Esterification | Ethanol | H₂SO₄ | 80 | 90–95 |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H NMR : Expect a triplet for the ethyl group (δ 1.3–1.5 ppm, CH₃) and a quartet for the ester oxygen-bound CH₂ (δ 4.3–4.5 ppm). Absence of aromatic protons confirms full chlorination.

- ¹³C NMR : Peaks at δ 160–165 ppm (C=O ester), 100–110 ppm (C-Cl), and 60–65 ppm (ester CH₂).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 269 (C₇H₅Cl₃N₂O₂).

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Cl).

Advanced: How do electronic effects govern the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

The chlorine atoms at positions 2, 4, and 6 are electron-withdrawing, activating the pyrimidine ring for nucleophilic aromatic substitution (NAS). However, steric and electronic factors influence regioselectivity:

- Position 4 : Most reactive due to lower steric hindrance and conjugation with the ester group.

- Position 2/6 : Less reactive due to steric crowding.

Q. Experimental Strategy :

- Use kinetic studies with varying nucleophiles (e.g., amines, alkoxides) to map substitution patterns.

- Computational analysis (DFT) can predict charge distribution and transition states.

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Methodological Answer:

Discrepancies often arise from differences in:

- Catalyst System : Pd(PPh₃)₄ vs. CuI/ligand systems for Ullmann coupling.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor ionization, enhancing reactivity.

- Moisture Control : Trace water deactivates catalysts like Pd.

Q. Resolution Protocol :

Replicate experiments under inert (glovebox) conditions.

Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent).

Q. Table 2: Cross-Coupling Efficiency Comparison

| Catalyst | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 100 | 92 |

| CuI/Phenanthroline | DMSO | 120 | 65 |

Methodological: What strategies optimize regioselectivity in modifying this compound for drug discovery?

Answer:

- Directed Metalation : Use a directing group (e.g., boronic ester) to guide substitution.

- Protection/Deprotection : Temporarily block reactive sites (e.g., ester reduction to alcohol) to focus modification on specific positions.

- Computational Screening : Perform molecular docking to prioritize substituents that enhance target binding.

Data Analysis: How can computational modeling elucidate the role of this compound in reaction mechanisms?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies and transition states for substitution pathways.

- Molecular Dynamics (MD) : Simulate solvation effects and intermediate stability.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity in derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.